molecular formula C19H21NO2 B14217502 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one CAS No. 824938-71-8

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one

Katalognummer: B14217502
CAS-Nummer: 824938-71-8
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: QSOOVEJJRNRAIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by a series of reactions to introduce the pent-1-en-3-one moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The benzylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the enone structure.

    Benzylamine: Contains the benzylamino group but without the methoxyphenyl and enone moieties.

    Pent-1-en-3-one: Features the enone structure but lacks the benzylamino and methoxyphenyl groups.

Uniqueness

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one is unique due to the combination of its benzylamino, methoxyphenyl, and enone functionalities, which can impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

824938-71-8

Molekularformel

C19H21NO2

Molekulargewicht

295.4 g/mol

IUPAC-Name

5-(benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one

InChI

InChI=1S/C19H21NO2/c1-22-19-11-8-16(9-12-19)7-10-18(21)13-14-20-15-17-5-3-2-4-6-17/h2-12,20H,13-15H2,1H3

InChI-Schlüssel

QSOOVEJJRNRAIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)CCNCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.